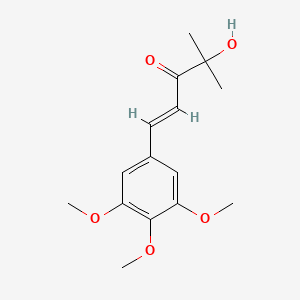

![molecular formula C17H15ClN2OS B5639862 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide belongs to a class of organic compounds known for incorporating benzothiazole and butanamide groups. Such molecules have drawn attention due to their potential pharmacological properties and their role as intermediates in organic synthesis. While specific studies directly on this compound are limited, research on structurally related compounds provides insight into its synthesis, structural analysis, and potential reactivity.

Synthesis Analysis

Synthesis of benzothiazole derivatives often involves coupling reactions between suitable benzothiazolyl and chlorophenyl precursors, with subsequent amide bond formation to introduce the butanamide moiety. For instance, novel series of butanamides, including those with benzothiazole groups, have been synthesized and evaluated for various biological activities, indicating a potential method for synthesizing the compound (Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated through techniques such as X-ray crystallography. These analyses reveal the planarity of the benzothiazole ring and its conjugation with adjacent molecular moieties, affecting the compound's electronic distribution and reactivity (Venugopala et al., 2013).

Chemical Reactions and Properties

Compounds containing benzothiazole and butanamide functionalities participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of a benzothiazole ring contributes to the compound's electrophilic character, facilitating interactions with nucleophiles (Ali et al., 2014).

Mécanisme D'action

The mechanism of action of “N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide” would depend on its specific biological target. Benzothiazoles have been found to have various biological activities, and their mechanisms of action can include interactions with enzymes, receptors, DNA, and other biological molecules .

Orientations Futures

Future research on “N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies on its mechanism of action, pharmacokinetics, toxicity, and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-14-10-11(8-9-12(14)18)17-20-13-6-3-4-7-15(13)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOJOQUVHFWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,5S)-8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5639788.png)

![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639802.png)

![3-cyclopropyl-1-(4-methylbenzyl)-5-[(methylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5639810.png)

![(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5639818.png)

![methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B5639820.png)

![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)

![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)

![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)

![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)